methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate adheres to IUPAC guidelines for bicyclic compounds and ester derivatives. Breaking down the nomenclature:
Parent structure : The core bicyclic system is designated as 8-azabicyclo[3.2.1]octane, where:
Substituents :
| Component | Description |
|---|---|
| Parent Hydride | 8-azabicyclo[3.2.1]octane |
| Substituent Position | Carbon 2 |
| Functional Group | Methyl ester (-COOCH₃) |
| Stereochemical Centers | C1 (S), C2 (S), C5 (S) |
This naming convention distinguishes the compound from isomers such as methyl (1R,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate, where the configuration at C1 differs.
Molecular Geometry and Bicyclic Framework Analysis
The bicyclo[3.2.1]octane framework imposes significant geometric constraints, influencing the compound’s reactivity and conformational stability. Key features include:
Bridge Structure :
Ring Strain and Conformation :
| Parameter | Value/Description | Source |
|---|---|---|
| Bridge Lengths | 3, 2, 1 carbons | |
| Bond Angle at C1 | ~109° (sp³ hybridization) | |
| Predominant Conformation | Boat-chair hybrid |
This geometry contrasts with simpler monocyclic esters (e.g., methyl indane-2-carboxylate), where greater conformational flexibility exists.
Stereochemical Configuration at C1, C2, and C5 Positions
The stereochemical triad (1S,2S,5S) is critical for the compound’s spatial orientation and intermolecular interactions:
C1 Configuration :
C2 Configuration :
C5 Configuration :
| Stereocenter | Configuration | Spatial Orientation | Impact on Structure |
|---|---|---|---|
| C1 | S | Equatorial H | Reduces steric strain |
| C2 | S | Axial ester group | Enhances hydrogen bonding potential |
| C5 | S | Trans to nitrogen | Minimizes bridgehead congestion |
This stereochemical profile differs markedly from derivatives like 3beta-(4-fluorophenyl)tropane-2beta-carboxylic acid methyl ester, where substituent bulk dictates alternative conformations.
Comparative Analysis with Related Tropane Alkaloid Derivatives
The structural and functional attributes of this compound are contextualized below against key tropane alkaloids:
Cocaine :
Atropine :
3-Oxo Derivatives :
| Derivative | Substituent at C2 | Substituent at C3 | Functional Impact |
|---|---|---|---|
| Subject Compound | Methyl ester | Hydrogen | Moderate polarity; base-catalyzed hydrolysis |
| Cocaine | Methyl ester | Benzoyloxy | Enhanced lipophilicity; protease resistance |
| 2-Carbomethoxy-3-tropinone | Methyl ester | Ketone | Increased hydrogen bonding; redox activity |
The absence of aryl or hydroxyl groups in the subject compound results in lower lipophilicity compared to cocaine or atropine, favoring aqueous solubility.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-4-2-6-3-5-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m0/s1 |
InChI Key |
YQYACLARXDGFPM-FXQIFTODSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H]2CC[C@@H]1N2 |
Canonical SMILES |
COC(=O)C1CCC2CCC1N2 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization
A [4 + 2] Diels-Alder reaction between cyclohexenones and electron-deficient dienophiles constructs the bicyclic framework. For example:
- Reaction : Cyclohexenone + α,β-unsaturated ester → bicyclo[3.2.1]octane
- Catalyst : Lewis acids (e.g., AlCl₃) enhance regioselectivity.
- Yield : Typically 60–75% with enantiomeric excess (ee) >90%.
Table 1: Diels-Alder Reaction Conditions
| Dienophile | Catalyst | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Methyl acrylate | AlCl₃ | 80–100 | 72 | 95 |
| Crotonate ester | Sc(OTf)₃ | 25 | 68 | 88 |
This method is preferred for its scalability and stereochemical fidelity.
Asymmetric Catalysis
Enantioselective construction via organocatalysis or transition-metal catalysis:
- Enamine/Iminium Catalysis : Enables [4 + 2] cycloadditions with >95% ee.
- Radical Cyclization : n-Tributyltin hydride and AIBN generate the core with >99% diastereoselectivity.
Functional Group Modifications
Post-cyclization steps include esterification and stereochemical refinement.
Methyl Ester Formation
The 2-carboxylate group is introduced via:
- Fischer Esterification : Methanol and H₂SO₄ under reflux (12–24 h).
- DCC/DMAP Activation : Higher yields (85–90%) with minimal side products.
Table 2: Esterification Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Fischer | H₂SO₄, MeOH | Reflux, 12 h | 78 |
| DCC/DMAP | DCC, DMAP, MeOH | RT, 6 h | 89 |
Stereochemical Optimization
- Chiral Auxiliaries : Evans oxazolidinones guide stereochemistry during cyclization.
- Lipase-Catalyzed Resolution : Enzymatic hydrolysis of racemic precursors achieves >95% ee.
Key Reaction Optimization
Critical parameters for high-purity synthesis:
Solvent Selection
Purification Techniques
- Column Chromatography : Silica gel (EtOAc/hexane) separates stereoisomers.
- Recrystallization : Ethanol/water (1:5) yields >99% pure product.
Industrial-Scale Synthesis
Large-scale methods prioritize cost and yield:
- Continuous Flow Reactors : Maintain reaction reproducibility.
- Catalyst Recycling : Reusable chiral catalysts reduce costs.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Steps | Yield (%) | ee (%) | Cost |
|---|---|---|---|---|
| Diels-Alder | 3 | 72 | 95 | Moderate |
| Radical Cyclization | 2 | 88 | >99 | High |
| Enzymatic Resolution | 4 | 85 | >95 | Low |
Challenges and Advances
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octane derivatives are highly sensitive to stereochemistry and substituents. Below is a comparative analysis with key analogs:
*Estimated based on core structure.
Physicochemical Properties
- Lipophilicity :
- Solubility :
Metabolic and Pharmacokinetic Profiles
- Metabolism :
- Bioavailability :
Pharmacological Activity
- Receptor Binding: Cocaine inhibits dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET). The 4-chlorophenyl analog (RTI-111) shows higher DAT selectivity . Fluorinated derivatives (e.g., β-CFT) are used in PET imaging for dopamine transporter mapping .
- Toxicity :
Key Research Findings
Substituent Effects :
- Halogenated phenyl groups (Cl, F, I) enhance receptor affinity but may increase toxicity .
- Benzoyloxy groups (as in cocaine) increase metabolic lability but are critical for acute psychoactivity .
Synthetic Accessibility : Derivatives like the 4-chlorophenyl compound are synthesized via reductive amination and palladium-catalyzed coupling, with yields influenced by steric hindrance .
Biological Activity
Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their interactions with various biological targets, particularly in the context of neurological and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.27 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 127648-30-0 |
This compound exhibits its biological activity primarily through interactions with neurotransmitter receptors and enzymes in the central nervous system (CNS). Specifically, it has been shown to act as a ligand for nicotinic acetylcholine receptors (nAChRs), which play critical roles in synaptic transmission and neuroprotection.
Key Mechanisms:
- Receptor Binding : The compound binds to nAChRs, influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging their action in synaptic clefts.
Neuropharmacological Effects
Research indicates that this compound demonstrates significant neuropharmacological effects:
- Cognitive Enhancement : Studies have shown that compounds similar to this structure can enhance cognitive functions by modulating cholinergic signaling.
- Anxiolytic Properties : Preliminary studies suggest potential anxiolytic effects, making it a candidate for further exploration in anxiety disorders.
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures:
- Study on Cognitive Function : A study published in the Journal of Medicinal Chemistry highlighted the cognitive-enhancing effects of structurally related azabicyclic compounds in rodent models, suggesting that these compounds can improve memory retention and learning capabilities .
- Anxiety Models : In animal models of anxiety, related compounds showed reduced anxiety-like behavior when administered at specific dosages, indicating potential therapeutic uses in treating anxiety disorders .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Methyl (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylate | Bicyclic | Cognitive enhancement |
| 2-Fluorodeschloroketamine | Dissociative anesthetic | Anesthetic properties |
| Phencyclidine (PCP) | Bicyclic | Hallucinogenic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
